Stipitatonic acid
Description
Stipitatonic acid is a fungal tropolone derivative first isolated from Penicillium stipitatum Thom. by W. Segal in 1957 . Structurally, it is a 6-hydroxytropolone with the molecular formula C₈H₄O₆, forming yellow crystalline solids with a melting point of 237°C (decomposition) . Its biosynthesis involves a non-reducing polyketide synthase (NR-PKS, TropA), a FAD-dependent monooxygenase (TropB), and an α-ketoglutarate-dependent dioxygenase (TropC) . These enzymes catalyze oxidative ring expansion and hydroxylation steps, converting 3-methylorcinaldehyde into the tropolone core . This compound is a precursor to stipitatic acid (C₈H₆O₅) via enzymatic decarboxylation .
Biological activities include broad-spectrum antimicrobial, antioxidant, and cytotoxic effects, particularly against Panagrellus redivivus and tumor cell lines . Its bioactivity is attributed to the conjugated enol-tropolone system, which chelates metal ions and disrupts cellular redox balance .
Properties
CAS No. |
606-39-3 |
|---|---|
Molecular Formula |
C9H4O6 |
Molecular Weight |
208.12 g/mol |
IUPAC Name |
6,8-dihydroxycyclohepta[c]furan-1,3,5-trione |
InChI |
InChI=1S/C9H4O6/c10-4-1-3-7(6(12)2-5(4)11)9(14)15-8(3)13/h1-2,12H,(H,10,11) |
InChI Key |
IECSWTFJOUGQFO-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C=C(C1=O)O)O)C(=O)OC2=O |
Canonical SMILES |
C1=C2C(=C(C=C(C1=O)O)O)C(=O)OC2=O |
Other CAS No. |
606-39-3 |
Synonyms |
stiptatonic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Stipitatonic acid belongs to the tropolone-carboxylic acid family, closely related to puberulonic acid , puberulic acid , and stipitatic acid . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural Differences
- This compound vs. Puberulonic Acid : While both are tropolone-carboxylic acids, this compound has a 6-hydroxyl group , whereas puberulonic acid features 3,7-dihydroxyl substitutions . This difference alters their metal-chelation efficiency and redox activity, with this compound showing stronger cytotoxicity .
- This compound vs. Stipitatic Acid: Stipitatic acid is the monocarboxylic acid derivative formed via decarboxylation of this compound. This loss of a carboxyl group reduces its polarity and enhances membrane permeability, increasing its bioavailability .
Q & A
Q. What are the established synthetic pathways for stipitatonic acid, and how can researchers validate their reproducibility?
this compound is synthesized via the oxidation of stipitalide under controlled oxygen exposure, forming two hydroxyl groups . To validate reproducibility, researchers should:
- Use high-purity reagents and standardized reaction conditions (e.g., temperature, oxygen partial pressure).
- Confirm intermediate products (e.g., stipitalide) via spectroscopic methods (NMR, IR) before proceeding to subsequent steps.
- Cross-reference results with published protocols, such as those involving Penicillium stipitatum enzymatic pathways .
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Optimal Range | Validation Method |
|---|---|---|
| Oxygen concentration | 0.5–1.0 atm | Gas chromatography |
| Reaction temperature | 25–30°C | Thermocouple monitoring |
| Reaction time | 48–72 hours | TLC/HPLC analysis |
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Spectroscopy : NMR (¹H/¹³C) to confirm hydroxyl group positions and aromaticity , IR for functional group identification.
- Chromatography : HPLC with UV detection to monitor reaction progress and purity.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formulas and fragmentation patterns.
- X-ray crystallography (if crystalline derivatives are obtainable) for structural confirmation .
Q. What are the common degradation pathways of this compound under varying pH and temperature conditions?
this compound undergoes hydrolysis to form puberulonic acid, releasing CO₂ under acidic conditions (pH < 4) . Researchers should:
- Use buffered solutions to isolate pH-specific degradation mechanisms.
- Monitor CO₂ evolution via gas chromatography or gravimetric analysis.
- Compare kinetic data with thermodynamic models to predict stability in biological or environmental systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from differences in:
- Experimental design : Variations in cell lines, assay protocols, or solvent systems (e.g., DMSO vs. aqueous buffers).
- Sample purity : Impurities in synthesized this compound can skew bioactivity results. Validate purity via HPLC (>95%) and elemental analysis .
- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., pH, temperature) and ensure adequate sample sizes (power analysis) .
Q. What mechanistic insights exist for this compound decarboxylase, and how can its kinetics be studied?
The enzyme this compound decarboxylase catalyzes the conversion of this compound to puberulonic acid. Key methodologies include:
- Enzyme kinetics : Measure and using spectrophotometric assays tracking CO₂ release .
- Inhibitor studies : Test substrate analogs (e.g., isotopically labeled this compound) to probe active-site interactions.
- Structural analysis : Use cryo-EM or X-ray crystallography to resolve enzyme-substrate binding motifs .
Q. How can computational modeling predict this compound’s reactivity in novel chemical environments?
- Density Functional Theory (DFT) : Model electron distribution to predict sites of electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate interactions with solvents or biological macromolecules (e.g., proteins) .
- Validate predictions experimentally via kinetic isotope effects (KIEs) or substituent-tuning studies .
Q. What ethical and methodological challenges arise when studying this compound’s ecological roles in fungal systems?
- Ethical considerations : Ensure compliance with biodiversity regulations when sourcing fungal strains.
- Methodological challenges : Optimize extraction protocols to avoid degrading labile intermediates (e.g., stipitalide).
- Data validation : Replicate findings across independent labs and share raw data via open-access platforms to enhance reproducibility .
Methodological Standards and Reporting
- Data presentation : Avoid duplicating raw data in text and tables; use appendices for large datasets .
- Statistical reporting : Clearly state significance thresholds (e.g., ) and confidence intervals in bioactivity studies .
- Reproducibility : Document instrument calibration protocols and reagent batch numbers in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
